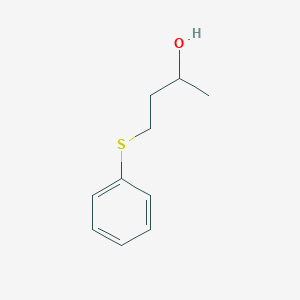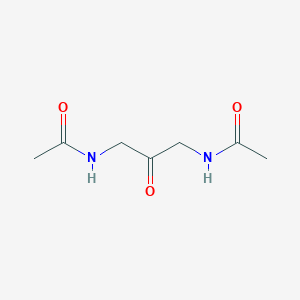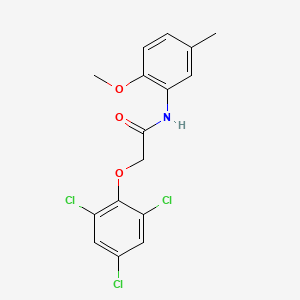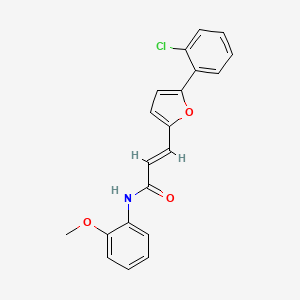![molecular formula C13H7Cl3N2O2 B11950711 2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can undergo various types of chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or methanol; mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or higher oxidation state derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanocomposites with unique properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The presence of electron-withdrawing groups such as nitro and chloro groups can enhance the compound’s reactivity and binding affinity towards its targets.
Comparación Con Compuestos Similares
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be compared with other similar compounds such as:
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-fluoro-5-nitrophenyl)amine
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(4-[(E)-2-phenyldiazenyl]phenyl)amine
These compounds share similar structural features but differ in the nature and position of substituents on the aromatic rings. The unique combination of substituents in N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H7Cl3N2O2 |
|---|---|
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-9-1-4-13(12(16)6-9)17-7-8-5-10(18(19)20)2-3-11(8)15/h1-7H |
Clave InChI |
KBLANUPDCVBLRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)


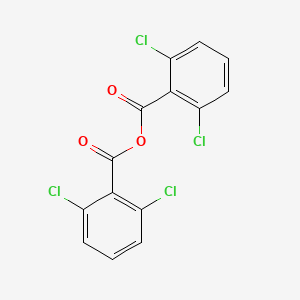
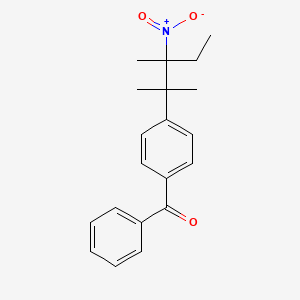
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)
